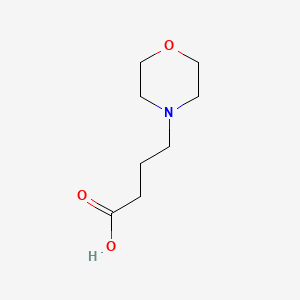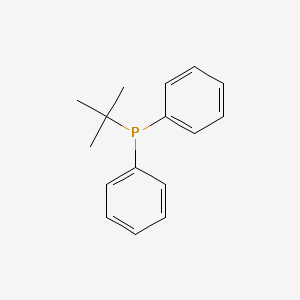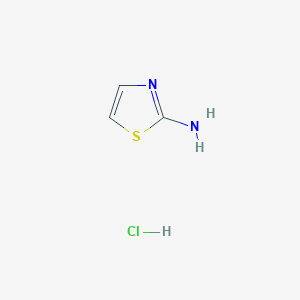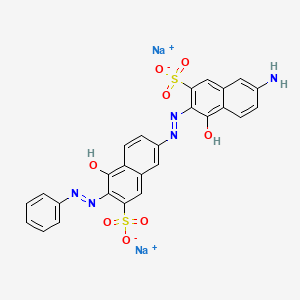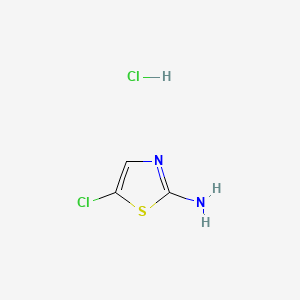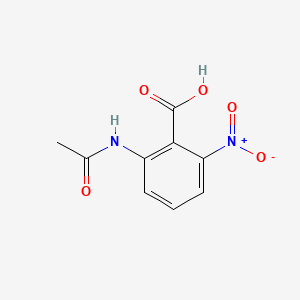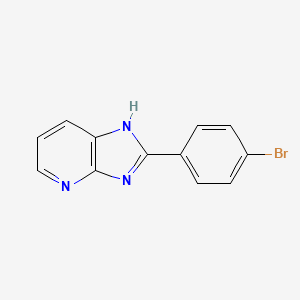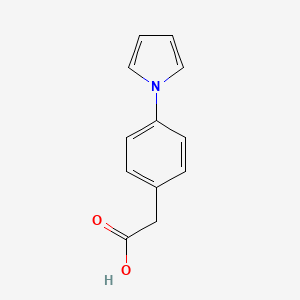
(4-Pyrrol-1-yl-phenyl)-acetic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “(4-Pyrrol-1-yl-phenyl)-acetic acid” is characterized by a pyrrole ring attached to a phenyl group and an acetic acid group . The molecular formula is C12H11NO2 , and the compound has a molecular weight of 201.23 .Chemical Reactions Analysis
While specific chemical reactions involving “(4-Pyrrol-1-yl-phenyl)-acetic acid” are not detailed in the available literature, pyrrole-containing compounds are known to be versatile in drug discovery . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Pyrrol-1-yl-phenyl)-acetic acid” are not extensively documented in the available literature. The compound has a molecular weight of 201.23 .Aplicaciones Científicas De Investigación
Antibacterial Agents
The pyrrole moiety, particularly in derivatives like [4-(1H-pyrrol-1-yl)phenyl]acetic acid, has been identified to possess antibacterial properties . Research indicates that polysubstituted pyrrole derivatives can be synthesized and have shown effectiveness against bacterial strains . This compound’s structure allows for the creation of various derivatives that can be tailored for specific antibacterial applications, potentially leading to new classes of antibiotics.
Anticancer Activity
Pyrrole derivatives have garnered attention for their potential as anticancer agents . They have been studied for various mechanisms of action, including as dihydrofolate reductase inhibitors and cyclin-dependent kinase inhibitors . The [4-(1H-pyrrol-1-yl)phenyl]acetic acid could serve as a core structure for developing novel anticancer drugs with improved efficacy and selectivity.
Electrochromic Materials
The electrochemical and optical properties of pyrrole-containing compounds make them suitable for use in electrochromic devices . These devices change color upon electrical stimulation, and [4-(1H-pyrrol-1-yl)phenyl]acetic acid derivatives can exhibit reversible electrochromic behavior with high optical contrast and coloration efficiency, making them ideal for applications like smart windows and displays .
Organic Electronics
Conjugated polymers with pyrrole units are increasingly used in organic electronics for energy storage, sensors, and flexible electronics. The [4-(1H-pyrrol-1-yl)phenyl]acetic acid can be polymerized to enhance electrochemical and optical properties of materials used in solar cells, light-emitting devices, and capacitors .
Antitubercular Agents
Pyrrole derivatives have also been explored for their antitubercular activity . New benzoate derivatives of [4-(1H-pyrrol-1-yl)phenyl]acetic acid have been synthesized and screened for their efficacy against tuberculosis, with some showing promising results in both in vitro studies and computational docking analyses .
Medicinal Chemistry
The versatility of the pyrrole ring makes it a valuable component in medicinal chemistry. It is found in various therapeutically active compounds, including fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, and antitumor agents. The [4-(1H-pyrrol-1-yl)phenyl]acetic acid can be a key intermediate in synthesizing these diverse medicinal agents .
Direcciones Futuras
The future directions for research on “(4-Pyrrol-1-yl-phenyl)-acetic acid” and similar compounds could involve further exploration of their biological activity and potential uses in the treatment of various diseases . This could include investigating the influence of steric factors on biological activity, the structure–activity relationship (SAR) of the studied compounds, and the design of new pyrrolidine compounds with different biological profiles .
Mecanismo De Acción
Target of Action
Compounds with similar pyrrole structures have been reported to target enzymes such as enoyl acp reductase and dihydrofolate reductase . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively.
Mode of Action
Based on the reported activities of similar compounds, it can be hypothesized that this compound may interact with its targets, leading to inhibition of their activity . This could result in disruption of essential biochemical processes in the cells.
Biochemical Pathways
If the compound does indeed target enoyl acp reductase and dihydrofolate reductase, it would affect fatty acid synthesis and folate metabolism pathways, respectively . The downstream effects would likely include disruption of cell membrane integrity and inhibition of DNA synthesis.
Result of Action
Based on the potential targets, it can be hypothesized that the compound could lead to disruption of cell membrane integrity and inhibition of dna synthesis, potentially leading to cell death .
Propiedades
IUPAC Name |
2-(4-pyrrol-1-ylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H,9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZGWRZYJZGMQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176525 | |
| Record name | Acetic acid, (p-(1-pyrrolyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809817 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-Pyrrol-1-yl-phenyl)-acetic acid | |
CAS RN |
22048-71-1 | |
| Record name | Acetic acid, (p-(1-pyrrolyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022048711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, (p-(1-pyrrolyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(1H-pyrrol-1-yl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



